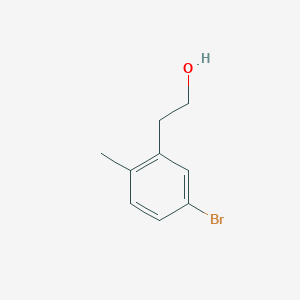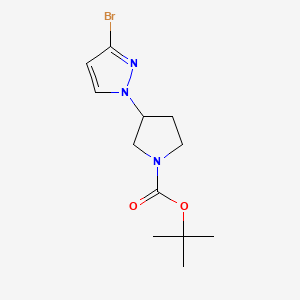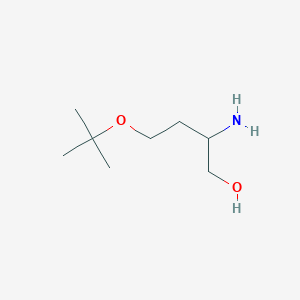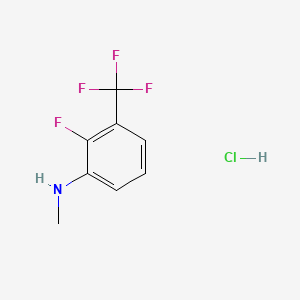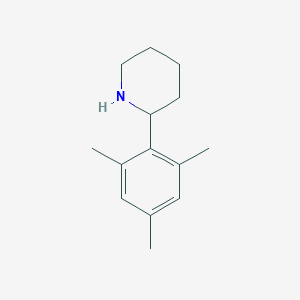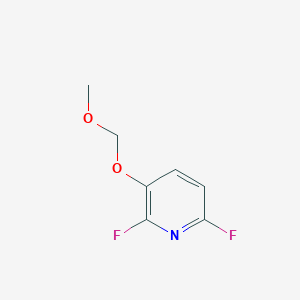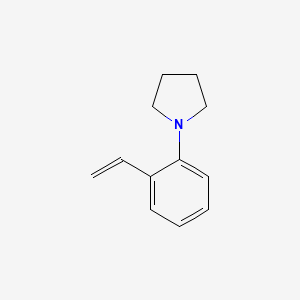
1-(2-Ethenylphenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Ethenylphenyl)pyrrolidine is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a pyrrolidine ring attached to a 2-ethenylphenyl group. Pyrrolidines are known for their significant role in medicinal chemistry due to their unique structural properties and biological activities .
準備方法
The synthesis of 1-(2-Ethenylphenyl)pyrrolidine can be achieved through various synthetic routes. One common method involves the 1,3-dipolar cycloaddition reaction between a nitrone and an olefin. This reaction is known for its regio- and stereoselectivity . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . Industrial production methods often utilize these synthetic routes under optimized reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
1-(2-Ethenylphenyl)pyrrolidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions with alkyl halides can produce N-substituted pyrrolidines
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Substitution reagents: Alkyl halides
科学的研究の応用
1-(2-Ethenylphenyl)pyrrolidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Pyrrolidine derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other chemical products
作用機序
The mechanism of action of 1-(2-Ethenylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s unique structure allows it to bind to enantioselective proteins, leading to different biological profiles. This binding can modulate various biochemical pathways, resulting in the compound’s observed effects .
類似化合物との比較
1-(2-Ethenylphenyl)pyrrolidine can be compared with other similar compounds, such as:
Pyrrolizines: These compounds also contain a pyrrolidine ring but differ in their substitution patterns and biological activities.
Pyrrolidine-2-one: This derivative has a lactam structure and exhibits different chemical reactivity and biological properties.
Prolinol: A hydroxylated derivative of pyrrolidine, known for its use in asymmetric synthesis
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrrolidine derivatives .
特性
CAS番号 |
83725-18-2 |
|---|---|
分子式 |
C12H15N |
分子量 |
173.25 g/mol |
IUPAC名 |
1-(2-ethenylphenyl)pyrrolidine |
InChI |
InChI=1S/C12H15N/c1-2-11-7-3-4-8-12(11)13-9-5-6-10-13/h2-4,7-8H,1,5-6,9-10H2 |
InChIキー |
YJKOOXFXVMNVGC-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC=CC=C1N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-2,2-difluoroacetic acid](/img/structure/B13591114.png)
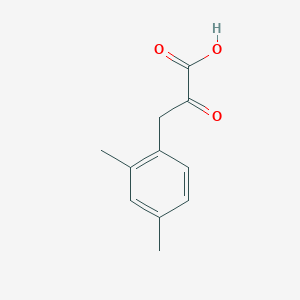
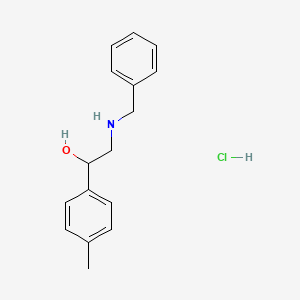
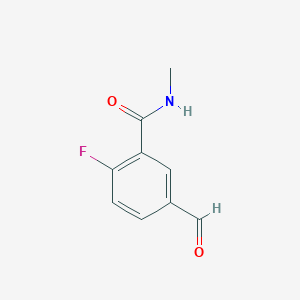
![[(3-Hydrazinylphenyl)methyl]dimethylamine](/img/structure/B13591142.png)
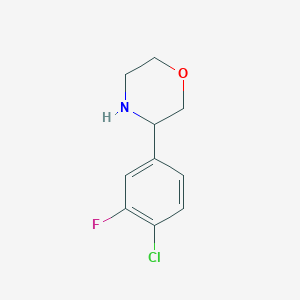
![2-[4-(Pyrrolidin-1-yl)phenyl]propanenitrile](/img/structure/B13591162.png)
